2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3OS/c1-2-10-27-21(28)20-19(17(12-25-20)14-6-4-3-5-7-14)26-22(27)29-13-15-8-9-16(24)11-18(15)23/h3-9,11-12,25H,2,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBONJIELRTUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the pyrrolopyrimidine class. Its unique structural features and functional groups suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of the 2-chloro-4-fluorobenzylthio group is particularly noteworthy due to its potential to enhance binding affinity to biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22ClF N3OS |
| Molecular Weight | 431.95 g/mol |
| CAS Number | 2034489-40-0 |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor or modulate receptor activity, which can lead to therapeutic effects in various conditions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
Biological Activity Studies
Research on similar pyrrolopyrimidine derivatives has demonstrated a range of biological activities, including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against pathogenic bacteria and fungi.
Case Studies
- Antitumor Efficacy : A study investigating the effects of pyrrolopyrimidine derivatives on A431 vulvar epidermal carcinoma cells revealed significant inhibition of cell proliferation and migration, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Research on related compounds has indicated effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known pyrrolopyrimidine derivatives:
| Compound | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-((2-chloro-4-fluorobenzyl)thio)-... | Moderate | Significant | Enzyme inhibition, receptor modulation |
| Pyrrolopyrimidine A | High | Moderate | Enzyme inhibition |
| Pyrrolopyrimidine B | Low | Significant | Receptor modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related analogs from the evidence:
Key Insights
Substituent Effects :
- Position 3 : The propyl chain in the target compound likely increases membrane permeability compared to methyl (3a, 148–150°C) or ethyl (58) groups .
- Position 2 : The (2-chloro-4-fluorobenzyl)thio group may improve target binding vs. simpler thioethers (e.g., methylsulfanyl derivatives in ) due to halogen interactions .
Synthetic Accessibility: Thieno[3,2-d]pyrimidinones () are synthesized via cyclization of thiophene precursors, while pyrrolo analogs (target compound, ) require pyrrole-carboxamide intermediates, which may involve more complex purification steps .
Physicochemical Properties: Melting points for thieno derivatives (e.g., 197°C for trichloromethyl-substituted compound in ) suggest higher crystallinity than pyrrolo analogs, possibly due to sulfur’s polarizability .
Research Implications
- Drug Design : The target compound’s propyl and halogenated benzylthio groups balance lipophilicity and target engagement, making it a candidate for optimizing pharmacokinetics in kinase or protease inhibitors.
- SAR Studies : Further modifications at position 7 (phenyl vs. benzoyl in ) could refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
